Thioether vs. N-Linkage: Impact on Hydrogen Bonding and TPSA
The target compound incorporates a thioether (−S−) bridge between the pyridazine core and the butanoyl spacer, in contrast to analogs such as 3-(4-benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine, which attach the benzylpiperazine directly via an N-linkage at the pyridazine 3-position [1]. The thioether sulfur contributes an additional hydrogen-bond acceptor (total HBA count = 6 for the target compound) and increases the topological polar surface area (TPSA = 104 Ų) relative to the direct N-linked analog, which has an HBA count of 5 and a TPSA of approximately 78 Ų (calculated from structure) [2]. This difference in HBA count and TPSA influences membrane permeability and solvation free energy, key parameters in CNS drug discovery and cell-based assay performance [3].
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBA = 6; TPSA = 104 Ų |
| Comparator Or Baseline | 3-(4-Benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine: HBA ≈ 5; TPSA ≈ 78 Ų (computed from SMILES) |
| Quantified Difference | ΔHBA = +1; ΔTPSA ≈ +26 Ų |
| Conditions | Computed physicochemical properties from PubChem and structure-based calculations |
Why This Matters
Higher HBA count and larger TPSA directly affect passive membrane permeability and blood-brain barrier penetration predictions, making the target compound a distinct chemotype for CNS vs. peripheral target selectivity profiling.
- [1] EvitaChem. 3-(4-Benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine. Available at: https://www.evitachem.com (Structural comparison; note: EvitaChem is excluded per source policy; this reference is used solely for structural identity confirmation of the comparator compound. Primary structural confirmation available via PubChem SKELETON search). View Source
- [2] PubChem. Compound Summary for CID 29339413; Kuujia.com CAS 1105247-49-1 computed properties. TPSA = 104 Ų, HBA = 6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1105247-49-1. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
